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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction
While several valuable databases aggregate information on genetic mutations associated with

Parkinson's disease (PD), such as Gene4PD and MDSGene, they currently do not offer public

Application Programming Interfaces (APIs) for programmatic data access. For researchers requiring

automated, large-scale data retrieval and integration, the National Center for Biotechnology

Information's (NCBI) ClinVar database serves as an essential resource. ClinVar is a freely

accessible, public archive of reports on the relationships between human genetic variations and

phenotypes, with supporting evidence.[1]

This document provides detailed protocols for programmatically accessing, querying, and retrieving

data on genetic variants associated with Parkinson's disease from the ClinVar database using the

NCBI Entrez Programming Utilities (E-utilities). The E-utilities are a set of server-side programs that

provide a stable interface for accessing data across the Entrez database system, which includes

ClinVar.[2]

Data Availability and Structure
Data retrieved from ClinVar via the E-utilities API contains a wealth of information for each variant.

The data can be returned in either XML or JSON format, with XML being the default for most

queries. Key data points are summarized in the tables below.

Summary of Retrievable Data Fields
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The following tables outline the principal data categories and specific fields that can be extracted for

each Parkinson's disease-associated variant.

Table 1: Variant Identification Data

Data Field Description Example

Variation ID
The unique identifier for the

variant set in ClinVar.
13939

Variant Name
The standardized HGVS

nomenclature for the variant.

NM_000546.5(TP53):c.524G>A

(p.Arg175His)

Variant Type The type of genetic variation. single nucleotide variant

Gene Symbol
The official symbol of the

affected gene.
LRRK2

Cytogenetic Location
The chromosomal location of the

variant.
12q12

Table 2: Clinical Significance and Phenotype Data

Data Field Description Example

Clinical Significance
The asserted clinical significance

of the variant.
Pathogenic

Review Status
The review status of the clinical

significance assertion.

criteria provided, multiple

submitters, no conflicts

Phenotype
The disease or phenotype

associated with the variant.
Parkinson's disease

Submitter
The organization that submitted

the variant information.
GeneDx

Table 3: Genomic Context Data
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Data Field Description Example

Chromosome
The chromosome on which the

variant is located.
12

Genomic Position (GRCh38)

The starting position of the

variant on the GRCh38

assembly.

40347363

Reference Allele
The reference allele at the

variant position.
C

Alternate Allele The alternate (variant) allele. T

Experimental Protocols: Accessing ClinVar Data
Programmatic access to ClinVar is achieved through a two-step process using the NCBI E-utilities:

esearch: To identify the unique identifiers (UIDs) of ClinVar records that match a specific query

(e.g., all variants associated with "Parkinson's disease").

esummary or efetch: To retrieve the detailed data for the UIDs obtained from esearch. esummary

retrieves a summary of the records, while efetch retrieves the full record.

Protocol for esearch: Identifying Parkinson's Disease
Variants
This protocol outlines how to find all variants in ClinVar that are associated with Parkinson's disease

and have a pathogenic clinical significance.

Objective: To obtain a list of ClinVar Variation IDs (UIDs) for pathogenic variants related to

Parkinson's disease.

Methodology:

Construct the esearch URL:

Base URL:https://eutils.ncbi.nlm.nih.gov/entrez/eutils/esearch.fcgi?

Database parameter:db=clinvar
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Query term parameter:term="Parkinson's disease"[Disease/Phenotype] AND "pathogenic"

[Clinical Significance]

Return type parameter:retmode=json (to receive the list of UIDs in JSON format)

Number of records:retmax= (e.g., retmax=500 to retrieve up to 500 records)

Combine the parameters into a single URL:

Execute the query: Send an HTTP GET request to the constructed URL using a programming

language (e.g., Python with the requests library) or a command-line tool like curl.

Parse the response: The response will be a JSON object containing a list of Variation IDs under

esearchresult.idlist.

Protocol for esummary: Retrieving Variant Summaries
This protocol describes how to retrieve summary data for the list of UIDs obtained from the esearch

step.

Objective: To retrieve structured summary data for a given list of ClinVar Variation IDs.

Methodology:

Construct the esummary URL:

Base URL:https://eutils.ncbi.nlm.nih.gov/entrez/eutils/esummary.fcgi?

Database parameter:db=clinvar

UID list parameter:id= (e.g., id=9391,9392,9393)

Return type parameter:retmode=json (for JSON format) or retmode=xml (for XML format)

Combine the parameters into a single URL (for JSON output):

Execute the query: Send an HTTP GET request to the URL.

Parse the response:
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For JSON: The response will be a JSON object. The key data is within result. The UIDs are

keys to individual variant summaries. Key information can be found under paths like result[UID]

['title'], result[UID]['clinical_significance']['description'], and result[UID]['genes'][0]['symbol'].

For XML: The response will be an XML document. Data for each variant is enclosed in a tag.

Key information can be extracted using XPath expressions (e.g.,

/eSummaryResult/DocumentSummarySet/DocumentSummary/title,

/eSummaryResult/DocumentSummarySet/DocumentSummary/clinical_significance/description).

Visualizations
API Access Workflow
The following diagram illustrates the logical workflow for retrieving Parkinson's disease mutation data

from ClinVar using the NCBI E-utilities.
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Workflow for retrieving PD variant data from ClinVar.

Logical Relationship of Retrieved Data
This diagram shows the hierarchical relationship of the key data elements retrieved for a single

variant from ClinVar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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